molecular formula C3H5ClO B3333792 2-(Chloromethyl)(213C)oxirane CAS No. 159301-45-8

2-(Chloromethyl)(213C)oxirane

Cat. No. B3333792
M. Wt: 93.52 g/mol
InChI Key: BRLQWZUYTZBJKN-LBPDFUHNSA-N
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Patent
US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

Inputs

Step One
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Five
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Seven
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC1CO1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC1CO1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=C
Step Thirteen
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=CC
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by condensing a part of the epoxy group of the polyepoxy compound
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
C(Cl)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

Inputs

Step One
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Five
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Seven
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC1CO1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC1CO1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=C
Step Thirteen
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=CC
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by condensing a part of the epoxy group of the polyepoxy compound
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
C(Cl)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

Inputs

Step One
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Five
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Seven
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC1CO1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC1CO1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=C
Step Thirteen
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=CC
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by condensing a part of the epoxy group of the polyepoxy compound
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
C(Cl)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

Inputs

Step One
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Five
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Seven
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC1CO1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC1CO1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=C
Step Thirteen
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)CC=CC
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by condensing a part of the epoxy group of the polyepoxy compound
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
C(Cl)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.